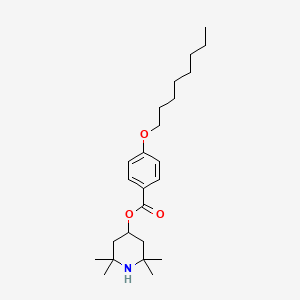
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect materials, especially polymers, from degradation caused by exposure to ultraviolet (UV) light. The compound’s structure includes a piperidine ring substituted with four methyl groups and an octoxybenzoate moiety, which contributes to its stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate typically involves the esterification of 4-octoxybenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing UV-induced skin damage.
Industry: Widely used in the plastics and coatings industry to enhance the durability and lifespan of products exposed to sunlight.
Mechanism of Action
The compound exerts its stabilizing effects primarily through the scavenging of free radicals generated by UV radiation. The piperidine ring in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. Additionally, the octoxybenzoate moiety can absorb UV light, further protecting the material from photodegradation.
Comparison with Similar Compounds
Similar Compounds
- (2,2,6,6-tetramethylpiperidin-4-yl) benzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-methoxybenzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate offers enhanced UV stabilization due to the longer alkoxy chain in the octoxybenzoate moiety. This structural feature provides better compatibility with various polymer matrices and improves the overall efficiency of the stabilizer.
Properties
CAS No. |
402740-02-7 |
|---|---|
Molecular Formula |
C24H39NO3 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H39NO3/c1-6-7-8-9-10-11-16-27-20-14-12-19(13-15-20)22(26)28-21-17-23(2,3)25-24(4,5)18-21/h12-15,21,25H,6-11,16-18H2,1-5H3 |
InChI Key |
RAVXUJWHBIBOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
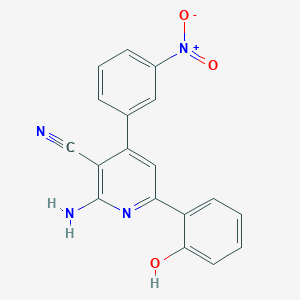

![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
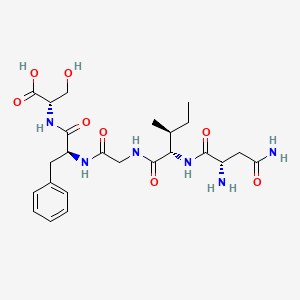
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

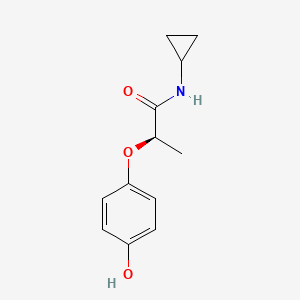

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
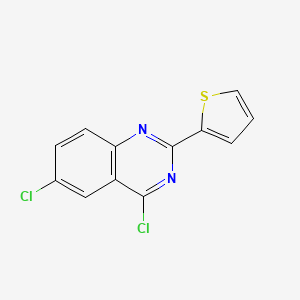
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
